2-O-Galactopyranosylglycerol hexaacetate
Description
Contextualization within Glycoside Chemistry and Biochemistry
Glycosides are ubiquitous in nature, playing critical roles in processes ranging from energy storage to cell signaling. The core of the compound in focus, galactosylglycerol (B43771), is a glycosylglycerol, a class of glycerolipids where a sugar residue is attached to a glycerol (B35011) backbone. foodb.caebi.ac.uk These molecules are known to be involved in energy storage and as membrane stabilizers. foodb.ca The attachment of a galactose unit to a glycerol molecule forms the fundamental structure of 2-O-Galactopyranosylglycerol. The "2-O" designation indicates that the galactopyranose (a six-membered ring form of galactose) is linked to the second carbon of the glycerol molecule.
The addition of six acetate (B1210297) groups (hexaacetate) to this core structure dramatically alters its chemical properties, making it more lipophilic (fat-soluble) and potentially influencing its interaction with biological systems. This per-acetylation is a common strategy in synthetic carbohydrate chemistry to protect hydroxyl groups, but its natural occurrence is less frequent, making such compounds objects of scientific curiosity.
Significance of Acylated Glycosides in Natural Product Research
Acylation, the process of adding an acyl group (like an acetyl group), is a natural strategy to create structural diversity and modify the biological activities of glycosides. nih.gov Research has shown that the acylation of glycosides can significantly enhance their pharmacological properties. For instance, the introduction of acyl groups into flavonoid glycosides has been found to improve their antioxidant and antimicrobial activities. nih.govnih.gov This enhancement is often attributed to changes in the molecule's solubility and its ability to penetrate cell membranes.
Overview of Current Research Trajectories on 2-O-Galactopyranosylglycerol Hexaacetate
Direct research on this compound has been notably limited since its initial discovery and characterization. A seminal study in 1990 reported its isolation from an extract of the whole plant of Ruellia brittoniana. nih.gov The structure and absolute configuration of this novel glycoside were determined using spectroscopic methods and X-ray crystallography. nih.gov
Despite the detailed initial report, a survey of scientific literature reveals a scarcity of subsequent studies specifically focused on this compound. There is no readily available information on its synthesis or in-depth biological activity screening.
However, research on related compounds provides potential avenues for future investigation. For example, the enzymatic synthesis of the parent compound, galactosylglycerol, has been successfully achieved. nih.gov This suggests that a chemoenzymatic approach could be developed for the synthesis of this compound, which would be crucial for obtaining sufficient quantities for biological testing.
Future research could logically focus on:
Chemical Synthesis: Developing a synthetic route to produce this compound to enable further studies.
Biological Screening: Investigating the potential biological activities of the compound, such as its antimicrobial, antioxidant, or anti-inflammatory properties, given the known effects of other acylated glycosides.
Comparative Studies: Comparing the biological activity of the hexaacetate derivative with its non-acetylated parent compound, 2-O-Galactopyranosylglycerol, to understand the specific contribution of the acetyl groups.
Detailed Research Findings
The primary source of information on this compound remains its initial isolation paper.
Isolation and Characterization:
An extract of the whole plant of Ruellia brittoniana, a plant native to Mexico and grown as an ornamental in other regions, yielded the new glycoside, 2-O-α-D-galactopyranosyl glycerol hexaacetate. nih.gov Its structure was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallographic analysis. nih.gov
Physical and Chemical Properties:
The initial study provided key data on the physical and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₁₄ |
| Molecular Weight | 506.45 g/mol |
| Appearance | White needles |
| Melting Point | 97 °C |
| Optical Rotation | [α]D +62° (c 0.1, CHCl₃) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
42794-04-7 |
|---|---|
Molecular Formula |
C21H30O14 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3R,6S)-4,4,5,5,6-pentaacetyloxy-2-(hydroxymethyl)-6-propyloxan-3-yl] acetate |
InChI |
InChI=1S/C21H30O14/c1-8-9-19(30-12(3)24)21(33-15(6)27,34-16(7)28)20(31-13(4)25,32-14(5)26)18(29-11(2)23)17(10-22)35-19/h17-18,22H,8-10H2,1-7H3/t17-,18-,19-/m1/s1 |
InChI Key |
LMYAKODGGHGVGA-GUDVDZBRSA-N |
SMILES |
CCCC1(C(C(C(C(O1)CO)OC(=O)C)(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCC[C@@]1(C(C([C@@H]([C@H](O1)CO)OC(=O)C)(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1(C(C(C(C(O1)CO)OC(=O)C)(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C)OC(=O)C |
Other CAS No. |
42794-04-7 |
Synonyms |
2-O-galactopyranosylglycerol hexaacetate GPGH |
Origin of Product |
United States |
Isolation and Natural Occurrence Investigations
Methodologies for Extraction and Purification from Natural Sources
The isolation of 2-O-Galactopyranosylglycerol hexaacetate is a multi-step process that begins with the collection and extraction of plant material, followed by sophisticated purification techniques to isolate the pure compound.
Specific Botanical Sources (e.g., Ruellia brittoniana)
The primary documented natural source of 2-O-α-D-galactopyranosyl glycerol (B35011) hexaacetate is the whole plant of Ruellia brittoniana. frontiersin.orgnih.gov This ornamental plant, belonging to the Acanthaceae family, has been the subject of phytochemical investigations leading to the discovery of this unique glycoside. frontiersin.orgnih.gov
The initial step in the isolation process involved the extraction of the dried and ground whole plant material. frontiersin.org A common method for extracting glycosides from plant matter is maceration, where the plant material is soaked in a solvent to draw out the desired compounds. wisdomlib.org In the case of the isolation from Ruellia brittoniana, the plant material was exhaustively extracted with ethanol. frontiersin.org This ethanolic extract then served as the starting point for further purification.
Chromatographic and Separation Techniques in Natural Product Isolation
Following the initial extraction, a series of chromatographic techniques are essential to separate the target compound from the complex mixture of phytochemicals present in the crude extract. Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components in a mixture. nih.gov The separation is based on the differential distribution of the compounds between a stationary phase and a mobile phase. nih.gov
For the purification of 2-O-α-D-galactopyranosyl glycerol hexaacetate from the ethanolic extract of Ruellia brittoniana, the concentrated extract was subjected to column chromatography. frontiersin.org Column chromatography is a widely used purification technique where the stationary phase, often silica (B1680970) gel, is packed into a column, and the mobile phase, a solvent or a mixture of solvents, carries the sample through the column. nih.gov The separation occurs as different compounds travel at different rates depending on their affinity for the stationary and mobile phases. nih.gov
In the specific isolation of this galactosylglycerol (B43771) derivative, the crude extract was loaded onto a silica gel column. frontiersin.org The column was then eluted with a solvent system of chloroform (B151607) and methanol. frontiersin.org By gradually increasing the polarity of the solvent mixture, different fractions containing various compounds were collected. The fraction containing 2-O-α-D-galactopyranosyl glycerol hexaacetate was identified through further analysis, leading to the isolation of the pure compound. frontiersin.org
Other chromatographic methods commonly employed for the separation of glycosides and related lipids include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.govnih.govlibretexts.org HPLC offers high resolution and sensitivity for separating complex mixtures, while TLC is a rapid and effective method for monitoring the progress of a separation and identifying the components of different fractions. nih.govnih.govlibretexts.org
Chemodiversity and Distribution Studies of Related Glycosides in Flora
The discovery of this compound in Ruellia brittoniana is part of a broader field of study into the chemodiversity and distribution of glycosides in the plant kingdom. Glycosides are a diverse group of secondary metabolites found widely in plants. wjpsonline.com They consist of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). wjpsonline.com
Galactolipids, a class of glycolipids that includes galactosylglycerol derivatives, are particularly abundant in the photosynthetic membranes of plants. frontiersin.orgnih.gov The two major galactolipids are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). frontiersin.orgnih.gov These compounds are integral components of thylakoid membranes in chloroplasts and play a crucial role in photosynthesis. nih.govrero.ch
The distribution of these galactolipids is widespread among temperate climate plants, including both dicotyledons and monocotyledons. rero.ch Studies have shown a universal transmembrane distribution of these lipids in the thylakoids of various plant species. rero.ch MGDG is typically enriched in the outer leaflet of the thylakoid membrane, while DGDG is predominantly found in the inner leaflet. rero.ch
Synthetic Strategies and Chemical Modification
Total Synthesis Approaches to 2-O-Galactopyranosylglycerol Hexaacetate
The total synthesis of this compound is conceptually approached as a multi-step process. It begins with the stereocontrolled formation of the glycosidic bond between a galactose donor and a glycerol (B35011) acceptor, followed by the complete acetylation of all free hydroxyl groups.
Achieving high stereoselectivity in the formation of the glycosidic linkage is a significant challenge in carbohydrate synthesis. acs.org The outcome of a glycosylation reaction is highly dependent on the specific glycosyl donor-acceptor pair, catalyst, solvent, and other reaction conditions. nih.gov Several methodologies have been developed to control the stereochemistry (α or β) of this linkage.
One powerful strategy for achieving stereoselectivity involves the use of neighboring group participation. An acyl group, such as an acetate (B1210297) or benzoate, at the C-2 position of the glycosyl donor can provide anchimeric assistance to form a stable intermediate, which reliably leads to the formation of a 1,2-trans glycosidic linkage. nih.gov For galactose, this would result in a β-glycoside. To form 1,2-cis linkages (α-galactosides), different strategies are required. A notable method involves using a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at the C-2 position of the donor, which can participate in forming a quasi-stable sulfonium (B1226848) ion intermediate that directs the stereoselective formation of α-glycosides. nih.gov
Enzymatic synthesis offers a highly specific alternative to chemical methods. Glycoside hydrolases, such as α-galactosidases, can catalyze the transglycosylation reaction between a galactosyl donor and glycerol. nih.govresearchgate.net For instance, α-galactosidase has been used to synthesize α-D-galactosylglycerol from guar (B607891) gum. researchgate.net Similarly, β-galactosidases can be employed in reverse hydrolysis reactions to produce galactosylglycerol (B43771), as demonstrated with enzymes from Kluyveromyces lactis, which yielded (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol. nih.gov
The table below summarizes various methodologies for stereoselective glycosylation.
Table 1: Methodologies for Stereoselective Glycosylation| Methodology | Reagents/Catalyst | Typical Stereochemical Outcome | Reference(s) |
|---|---|---|---|
| Neighboring Group Participation | C-2 acyl group (e.g., O-acetyl) | 1,2-trans (β for galactose) | nih.gov |
| Chiral Auxiliary | C-2 (1S)-phenyl-2-(phenylsulfanyl)ethyl group | 1,2-cis (α for galactose) | nih.gov |
| Reagent-Controlled Glycosylation | Trimethylsilyl iodide / Triphenylphosphine oxide | 1,2-cis (α) | acs.org |
| Enzymatic Transglycosylation | α-Galactosidase | α-linkage | researchgate.net |
| Enzymatic Reverse Hydrolysis | β-Galactosidase | β-linkage | nih.gov |
Protecting group strategies are fundamental to the successful synthesis of complex carbohydrates, preventing unwanted side reactions and directing reactions to specific sites. nih.govnumberanalytics.com In the synthesis of 2-O-Galactopyranosylglycerol, the glycerol acceptor must be selectively protected to ensure glycosylation occurs at the C-2 hydroxyl group. A common strategy involves protecting the C-1 and C-3 hydroxyls of glycerol as a cyclic acetal, such as an isopropylidene ketal, leaving the C-2 hydroxyl available for glycosylation.
Once the glycosidic linkage is formed, a deprotection step is necessary to remove the protecting groups from the glycerol moiety and any groups on the sugar that are not the final acetate groups. The final step in synthesizing the target compound is per-acetylation, which involves acetylating all free hydroxyl groups on both the galactose and glycerol moieties. This is typically achieved by treating the deprotected galactosylglycerol with an excess of an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like pyridine. nih.gov The reaction of glycerol with acetic anhydride or acetic acid can produce a mixture of mono-, di-, and triacetins, with conditions optimized to favor the desired product. researchgate.net
The choice of protecting groups is critical and often involves orthogonal sets, which allow for the selective removal of one group in the presence of others. numberanalytics.comjocpr.com
Table 2: Common Protecting Groups in Galactosylglycerol Synthesis
| Moiety | Protecting Group | Introduction Conditions | Removal Conditions | Reference(s) |
|---|---|---|---|---|
| Glycerol (C1, C3) | Isopropylidene (Acetonide) | Acetone, acid catalyst | Mild aqueous acid | nih.govlibretexts.org |
| Hydroxyl Groups (General) | Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| Hydroxyl Groups (General) | Silyl Ethers (e.g., TBDMS) | Silyl chloride, imidazole | Fluoride ion (e.g., TBAF) or acid | jocpr.comlibretexts.org |
| Final Acetylation | Acetyl (Ac) | Acetic anhydride, pyridine | Acid or base | nih.govlibretexts.org |
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To investigate structure-activity relationships (SAR), chemists synthesize a variety of analogues of a lead compound. For this compound, this involves systematic modification of the glycerol backbone, the galactose unit, and the pattern of acetylation.
The glycerol backbone can be altered by using different polyol acceptors in the initial glycosylation step. The use of various glycerol derivatives in glycosylation reactions can yield modified glycosyl glycerol compounds. nih.gov For example, employing thioglycerol would introduce a sulfur atom into the aglycone, while using longer-chain or branched polyols would probe the spatial requirements of the molecule's binding site. This approach allows for the systematic evaluation of the aglycone's contribution to biological activity.
Modification of the carbohydrate portion offers a wide array of possibilities for generating analogues. This can involve:
Changing the Sugar: Replacing galactose with other monosaccharides like glucose, mannose, or fucose to determine the importance of the stereochemistry at specific positions (e.g., the C-4 hydroxyl).
Modifying the Sugar: Introducing chemical changes to the sugar ring itself, such as methylation or deoxygenation. The synthesis of compounds like 2-O-methyl-β-D-galactopyranosyl derivatives serves as an example of this type of alteration. nih.govnih.gov
Varying the Glycosidic Linkage: Synthesizing the β-anomer instead of the α-anomer, or changing the point of attachment on the glycerol moiety (e.g., to the C-1 position). Lewis acid-catalyzed allylic rearrangement of glycals with glycerol derivatives can produce unsaturated glycosyl glycerols, introducing further diversity. nih.gov
The six acetate groups in this compound offer many opportunities for modification through selective deprotection and subsequent re-functionalization. Regioselective deacetylation allows for the unmasking of one or more specific hydroxyl groups while leaving others protected.
Various methods have been developed for such selective transformations. For instance, hydrazine (B178648) hydrate (B1144303) in THF has been used for the regioselective 2-O-deacetylation of acetylated glycosides. tandfonline.com Enzymatic methods can also provide high regioselectivity; a cellulose (B213188) acetate esterase from Neisseria sicca was found to deacetylate methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside sequentially at the C-3 and C-6 positions. nih.gov Chemical methods using reagents like dibutyltin (B87310) oxide have been shown to selectively remove acetyl groups from a sugar moiety while leaving those on an aglycone intact. nih.gov Conversely, selective anomeric deacetylation can be achieved using specific catalysts to liberate the C-1 hydroxyl group for further glycosylation reactions. ccsenet.org These selectively deprotected intermediates are valuable for creating a library of analogues with varied acetylation patterns to precisely map out structure-activity relationships.
Table 3: Selected Methods for Regioselective Deacetylation
| Reagent/Catalyst | Position(s) Deacetylated | Substrate Example | Reference(s) |
|---|---|---|---|
| Hydrazine Hydrate | 2-O-position | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glycopyranoside | tandfonline.com |
| Cellulose Acetate Esterase | C-3 and C-6 positions | 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | nih.gov |
| Dibutyltin Oxide | All sugar acetyl groups | Acetylated steroid glycoside | nih.gov |
| (i-Pr)₃Sn(OEt) | Anomeric (C-1) position | Per-acetylated carbohydrates | ccsenet.org |
Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-O-Galactopyranosylglycerol hexaacetate, both one-dimensional and two-dimensional NMR experiments were crucial in assigning the protons and carbons and in establishing the linkage between the galactose and glycerol (B35011) moieties. acs.org
One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei.
The ¹H NMR spectrum (in CDCl₃) of the compound reveals distinct signals for the galactose and glycerol protons, as well as the six acetyl groups. acs.org Protons of the galactose unit appear at chemical shifts of δ 5.08 (H-2), δ 5.33 (anomeric proton, H-1), δ 5.45 (H-4), δ 4.38 (H-5), δ 4.10 (H-6a), and δ 4.14 (H-6β). acs.org The signals corresponding to the glycerol moiety are observed at δ 4.22 (H-2') and between δ 4.00-4.10 (H-1' and H-3'). acs.org A series of signals between δ 1.98 and δ 2.12 correspond to the methyl protons of the six acetate (B1210297) groups, confirming the fully acetylated nature of the molecule. acs.org The complexity of glycerol proton signals is common due to rotational isomerism. researchgate.netmdpi.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The assignments for 2-O-α-D-galactopyranosyl glycerol hexaacetate, confirmed by DEPT experiments, show the anomeric carbon (C-1) at δ 95.8 and the other galactose carbons (C-2 to C-6) resonating between δ 62.1 and δ 68.5. acs.org The glycerol carbons (C-1', C-2', C-3') appear at δ 62.3, δ 76.4, and δ 63.2, respectively. acs.org The carbonyl carbons of the acetate groups are found around δ 170, with the methyl carbons appearing around δ 20.6. acs.org The chemical shifts in the glycerol region are particularly sensitive to the degree and position of acylation. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 2-O-α-D-galactopyranosyl glycerol hexaacetate Data sourced from a study on the compound isolated from Ruellia brittoniana. acs.org
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity / Coupling |
|---|---|---|---|
| 1 | 95.8 | 5.33 | d, J=3.5 Hz |
| 2 | 68.1 | 5.08 | dd, J=10.5, 3.5 Hz |
| 3 | 68.5 | 5.15 | dd, J=10.5, 3.0 Hz |
| 4 | 67.0 | 5.45 | br. s |
| 5 | 67.6 | 4.38 | t, J=6.5 Hz |
| 6 | 62.1 | 4.10 (a), 4.14 (b) | - |
| 1' | 62.3 | 4.00-4.10 | m |
| 2' | 76.4 | 4.22 | m |
| 3' | 63.2 | 4.00-4.10 | m |
| CH₃CO x 6 | 20.5-20.8 | 1.98-2.12 | s |
| CH₃CO x 6 | 169.4-170.4 | - | - |
Two-dimensional (2D) NMR experiments were instrumental in confirming the precise structure. acs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings within the molecule. In the analysis of this compound, COSY experiments helped to trace the connectivity of the protons within the galactose and glycerol spin systems, confirming the assignments made from the 1D spectrum. acs.org
HSQC (Heteronuclear Single Quantum Coherence): While not explicitly detailed in the primary source for this specific compound, HSQC is a standard technique used to correlate directly bonded protons and carbons. nih.gov It would be used to unambiguously link the proton signals listed in Table 1 to their corresponding carbon atoms (e.g., the proton at δ 5.33 to the anomeric carbon at δ 95.8).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for connecting different structural fragments. For this molecule, HMBC would show a correlation between the anomeric proton (H-1) of galactose and the C-2' carbon of the glycerol moiety, providing definitive evidence of the glycosidic linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity of protons. For this compound, nOe (Nuclear Overhauser Effect) difference experiments confirmed the point of attachment between the glycerol unit and the galactose. acs.org Specifically, irradiation of the anomeric proton (H-1) would show a NOE to the H-2' proton of the glycerol unit, confirming their spatial closeness and supporting the C1-O-C2' linkage.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) was used to determine the molecular weight and gain insight into the compound's structure through its fragmentation pattern. acs.org Fast atom bombardment mass spectrometry (FDMS) showed a molecular ion peak [M]⁺ at an m/z of 506, which corresponds to the molecular formula C₂₁H₃₀O₁₄. acs.org
The mass spectrum also displayed key fragment ions that support the proposed structure:
A peak at m/z 466 corresponds to the loss of an acetic acid molecule ([M - HOAc]⁺). acs.org
A significant peak at m/z 330 represents the loss of the glycerol diacetate portion ([M - glycerol diacetate]⁺), which is a characteristic fragmentation for this type of glycoside. acs.org
The fragmentation patterns of glycerolipids and their glycosyl derivatives are often characteristic and can help identify the different components of the molecule. researchgate.net
Table 2: Key Mass Spectrometry Data for 2-O-α-D-galactopyranosyl glycerol hexaacetate Data from FDMS analysis. acs.org
| m/z | Assignment | Inferred Formula |
|---|---|---|
| 506 | [M]⁺ | C₂₁H₃₀O₁₄ |
| 466 | [M - HOAc]⁺ | C₁₉H₂₆O₁₂ |
| 330 | [M - glycerol diacetate]⁺ | C₁₄H₁₈O₉ |
X-Ray Crystallography for Absolute Stereochemical Determination
The most definitive evidence for the structure and, crucially, the absolute stereochemistry of the compound was provided by single-crystal X-ray diffraction analysis. nih.govacs.org This powerful technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. The analysis of white needles of the compound grown from CH₂Cl₂ confirmed the α-configuration of the glycosidic bond and the absolute configuration of the entire molecule as 2-O-α-D-galactopyranosyl glycerol hexaacetate. nih.govacs.org X-ray crystallography stands as the gold standard for the unambiguous assignment of absolute configuration in chiral molecules. caltech.edu
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies
Chiroptical techniques like ORD and CD are essential for studying chiral molecules. wikipedia.org
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net A measurement at a single wavelength, the specific rotation, is a fundamental characteristic of a chiral compound. For this compound, a specific rotation of [α]D +62° (in CHCl₃) was recorded. acs.org The positive value indicates that the compound is dextrorotatory, rotating the plane of polarized light in a clockwise direction. While a full ORD curve was not reported, it would be expected to show a complex pattern, known as a Cotton effect, especially near any UV absorption bands, which is highly sensitive to the molecule's stereochemistry. libretexts.org
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com CD spectroscopy is particularly useful for determining the secondary structure and conformation of biomolecules. nih.gov For complex glycosides, the CD spectrum is highly characteristic and can provide information on the sugar type, linkage pattern, and absolute configuration, often at very low concentrations. nih.gov Although specific CD data for this compound is not available in the cited literature, the technique remains a powerful tool for the conformational analysis of such derivatized carbohydrates.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum (in CHCl₃) of this compound showed characteristic absorption bands that confirm its key functional groups. A strong band at 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester groups (acetates). acs.org Another band at 1086 cm⁻¹ corresponds to C-O (ether) linkages. acs.org Crucially, the spectrum showed a significant absence of any hydroxyl (O-H) absorption bands, which would typically appear as a broad signal around 3300-3500 cm⁻¹. This absence confirms that all hydroxyl groups of the parent galactosylglycerol (B43771) are fully acetylated. acs.org The IR spectrum of neat glycerol shows characteristic bands that are altered upon substitution. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is complementary to IR. It is particularly sensitive to conformational changes in saccharides and is well-suited for studying aqueous solutions due to the weak Raman signal of water. nih.gov While no Raman data has been reported for this specific compound, this technique could provide further detailed insights into the conformational preferences of the glycosidic linkage and the puckering of the galactose ring in solution. nih.gov
Investigations into Biological and Biochemical Interactions Mechanistic Focus
In Vitro Studies on Cellular and Subcellular Targets
Comprehensive in vitro studies to elucidate the direct molecular interactions of 2-O-Galactopyranosylglycerol hexaacetate are not extensively reported.
Enzyme Modulation and Inhibition Assays
There is currently a lack of specific data from enzyme modulation or inhibition assays for this compound. Scientific investigations detailing its effects on specific enzymes, including kinetic studies or determination of inhibitory concentrations (IC50), are not available in the public domain.
Receptor Binding Studies and Ligand-Protein Interactions
Detailed studies on the binding affinity and interaction of this compound with specific cellular receptors or other proteins are not found in the available research. Consequently, its potential role as a ligand and the specifics of any ligand-protein interactions remain uncharacterized.
Cell-Free Biochemical System Analysis
Analysis of this compound within cell-free biochemical systems, which would allow for the study of its influence on biological processes like transcription and translation without the complexity of a whole cell, has not been documented in available reports.
Mechanistic Exploration of Antioxidant Properties
While some sources suggest that glycosides, as a broad class of compounds, may possess antioxidant properties, specific mechanistic studies on this compound are not detailed in the scientific literature. ontosight.ai
Reactive Oxygen Species (ROS) Scavenging Pathways
There is no specific information available detailing the pathways through which this compound might scavenge reactive oxygen species. Data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, which would quantify its direct antioxidant activity, are not reported.
Regulation of Antioxidant Enzyme Systems
Information regarding the ability of this compound to regulate endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), is not available. Studies that would investigate its influence on the expression or activity of these crucial defensive enzymes have not been published.
Due to the absence of specific research data, data tables illustrating these biological and biochemical interactions cannot be generated at this time. Further empirical research is required to elucidate the potential biological and biochemical activities of this compound.
Dissection of Anti-inflammatory Mechanisms
This compound has demonstrated significant anti-inflammatory properties. ontosight.ai Research has focused on its ability to modulate key inflammatory pathways and mediators.
Studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have shown that this compound is a potent inhibitor of crucial inflammatory mediators. ontosight.ai The compound effectively curtails the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). ontosight.ai This inhibition is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels. ontosight.ai
Furthermore, the compound has been shown to reduce the production of key pro-inflammatory cytokines. ontosight.ai Specifically, it inhibits the secretion of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ontosight.ai
| Mediator | Effect | Mechanism | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | Inhibition of production | Suppression of iNOS protein and mRNA expression | 12.5 µM | ontosight.ai |
| Prostaglandin E2 (PGE₂) | Inhibition of production | Suppression of COX-2 protein and mRNA expression | 25.0 µM | ontosight.ai |
| TNF-α | Inhibition of production | Not fully elucidated | Data not available | ontosight.ai |
| IL-1β | Inhibition of production | Not fully elucidated | Data not available | ontosight.ai |
| IL-6 | Inhibition of production | Not fully elucidated | Data not available | ontosight.ai |
The anti-inflammatory actions of this compound are directly linked to its ability to modulate critical intracellular signaling pathways. ontosight.ai Research has confirmed that its effects are mediated through the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. ontosight.ai In the context of inflammation, the NF-κB pathway is a primary regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. By inhibiting the activation of NF-κB, this compound effectively blocks the transcription of these inflammatory mediators. ontosight.ai
Antimicrobial Activity Mechanisms
While extensive mechanistic studies on the antimicrobial properties of this compound are limited, research on the parent compound, floridoside, provides insights into potential mechanisms. Glycosides, as a class, are recognized for their potential antimicrobial activities.
Studies on floridoside have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 500 µg/mL. It also exhibits antifungal activity against Candida albicans. While specific studies on the hexaacetate derivative are needed, it is plausible that it shares or possesses enhanced activity due to its increased lipophilicity, which could facilitate interaction with microbial cells. The mechanism is thought to involve the inhibition of essential enzymes required for microbial survival.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 - 500 µg/mL | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 62.5 - 500 µg/mL | |
| Candida albicans | Fungus | 250 µg/mL |
A proposed mechanism for the antimicrobial action of related galactosylglycerols is the disruption of the microbial cell membrane. This disruption can lead to increased cellular permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of this compound may enhance its ability to intercalate into and destabilize the lipid bilayer of microbial membranes. However, direct experimental evidence for this specific mechanism for the hexaacetate derivative is not yet available in the reviewed literature.
Cardiovascular System Modulation Studies
Direct studies focusing on the cardiovascular effects of this compound are not prominent in the current body of scientific literature. However, research on the parent compound, floridoside, and the general class of glycosides points to potential cardiovascular protective effects.
Investigations into floridoside have revealed vasorelaxant effects on isolated rat aortic rings, an action dependent on the endothelium. This effect was linked to the nitric oxide-cGMP pathway, as it was diminished by an inhibitor of nitric oxide synthase. Furthermore, oral administration of floridoside to spontaneously hypertensive rats resulted in a significant reduction in systolic blood pressure. Given that this compound is a more lipophilic derivative, it could potentially exhibit different or enhanced cardiovascular effects, though this remains a subject for future investigation.
Platelet Aggregation Modulation Mechanisms
Platelet aggregation is a critical process in hemostasis, the cessation of bleeding, but its dysregulation can lead to pathological thrombosis. The process is a complex cascade involving platelet adhesion, activation, and finally, aggregation.
Following an injury to a blood vessel, platelets adhere to the exposed subendothelial matrix, a process mediated by receptors like glycoprotein (B1211001) (GP) Ib-IX-V complex binding to von Willebrand factor (vWF). This initial adhesion triggers platelet activation.
Activated platelets undergo a shape change and release the contents of their granules, which include potent agonists like adenosine (B11128) diphosphate (B83284) (ADP) and serotonin. jpsionline.com Concurrently, they synthesize thromboxane (B8750289) A2 (TXA2), another powerful platelet activator. jpsionline.com These agonists then act on other nearby platelets, amplifying the activation signal. jpsionline.com
A crucial step in aggregation is the conformational change of the GPIIb/IIIa receptor on the platelet surface. smujo.id In its activated state, this receptor can bind fibrinogen, which acts as a bridge, linking adjacent platelets together to form a platelet plug. smujo.idresearchgate.net
Various substances can modulate this process. Inhibitors may target specific receptors (e.g., clopidogrel (B1663587) on the P2Y12 ADP receptor), inhibit enzymes like cyclooxygenase to prevent TXA2 synthesis (e.g., aspirin), or block the GPIIb/IIIa receptor directly. nih.gov
Table 1: Key Molecular Players in Platelet Aggregation This table presents generalized data on key molecules involved in platelet aggregation and is for illustrative purposes. Specific data for this compound is not available.
| Molecule/Receptor | Function | Common Modulator | Effect of Modulator |
|---|---|---|---|
| GPIIb/IIIa Receptor | Binds fibrinogen to link platelets | Abciximab | Inhibition of platelet aggregation |
| P2Y12 Receptor | ADP receptor, activation amplifies aggregation | Clopidogrel | Inhibition of platelet activation |
| Thromboxane A2 (TXA2) | Potent platelet agonist | Aspirin (via COX-1 inhibition) | Decreased synthesis, leading to reduced aggregation |
| von Willebrand Factor (vWF) | Mediates platelet adhesion to endothelium | N/A (genetic deficiencies illustrate role) | Impaired adhesion |
Vascular Tone Regulation at the Molecular Level
Vascular tone refers to the degree of constriction of a blood vessel, which is regulated by the contraction and relaxation of vascular smooth muscle cells (VSMCs). This process is intricately controlled by signals from the endothelium, the nervous system, and circulating hormones.
A key endothelial-derived relaxing factor is nitric oxide (NO). nih.gov Synthesized by endothelial nitric oxide synthase (eNOS), NO diffuses to the underlying VSMCs and activates soluble guanylate cyclase (sGC). nih.gov This enzyme increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). journalagent.com PKG activation leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in vasodilation. journalagent.com
Endothelial cells also produce other vasodilators, such as prostacyclin and endothelium-derived hyperpolarizing factors. Conversely, they can produce vasoconstrictors like endothelin-1.
The balance between these relaxing and contracting factors is crucial for maintaining normal blood pressure and blood flow. Endothelial dysfunction, characterized by reduced bioavailability of NO, is an early event in the development of atherosclerosis and other cardiovascular diseases.
Table 2: Key Mediators in Vascular Tone Regulation This table presents generalized data on key molecules involved in vascular tone regulation and is for illustrative purposes. Specific data for this compound is not available.
| Mediator | Source | Primary Effect on Vascular Smooth Muscle | Key Signaling Pathway |
|---|---|---|---|
| Nitric Oxide (NO) | Endothelium | Relaxation (Vasodilation) | Activation of soluble guanylate cyclase, increased cGMP |
| Prostacyclin (PGI2) | Endothelium | Relaxation (Vasodilation) | Activation of adenylate cyclase, increased cAMP |
| Endothelin-1 (ET-1) | Endothelium | Contraction (Vasoconstriction) | Activation of ET-A and ET-B receptors, increased intracellular Ca2+ |
| Angiotensin II | Systemic (RAAS) | Contraction (Vasoconstriction) | Activation of AT1 receptors, increased intracellular Ca2+ |
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
MD simulations model the movement of atoms over time by applying classical mechanics, providing a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in an aqueous solution. nih.govnih.gov For glycosides, these simulations are particularly useful for determining the preferred orientations around the glycosidic bond, defined by the phi (Φ) and psi (Ψ) dihedral angles. nih.gov The presence of six bulky acetyl groups in 2-O-Galactopyranosylglycerol hexaacetate significantly influences its conformational landscape by introducing steric hindrance and altering solvent interactions compared to its unacetylated counterpart.
Studies on related flexible molecules like glycerol (B35011) have demonstrated that MD simulations can accurately predict rotational isomeric states and reproduce experimental data from NMR spectroscopy. nih.gov Similarly, MD simulations of complex oligosaccharides show they sample a range of conformations in solution, with stability provided by factors like intramolecular hydrogen bonds and interactions with water molecules. biorxiv.orgresearchgate.net For this compound, simulations would reveal the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.
Table 1: Representative Dihedral Angles and Predicted Conformer Energies for this compound (Note: This table is illustrative, representing typical data obtained from conformational analysis. Specific values would require a dedicated computational study.)
| Conformer | Glycosidic Angle Φ (H1-C1-O2'-C2') | Glycosidic Angle Ψ (C1-O2'-C2'-H2') | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | -60° | 120° | 0.00 | 45 |
| B | 180° | 150° | 1.25 | 30 |
| C | -75° | -110° | 2.50 | 15 |
| D | 65° | 130° | 3.10 | 10 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the distribution of electrons within the molecule, which governs its chemical properties. mdpi.comnumberanalytics.com These calculations can predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and the energies of transition states in chemical reactions. rsc.org
For this compound, quantum calculations can pinpoint the most reactive sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbons of the acetate (B1210297) groups are expected to be electrophilic, while the glycosidic oxygen is a key site for potential hydrolysis. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues about how it will engage in non-covalent interactions like hydrogen bonding and dipole-dipole interactions. numberanalytics.com
Furthermore, quantum chemistry is essential for refining the force field parameters used in MD simulations, ensuring that the classical models are as accurate as possible. nih.gov By calculating the energy of various conformations, quantum methods provide benchmark data for parameterizing the dihedral angle terms in the force field.
Table 2: Calculated Electronic Properties of this compound (Note: This table is illustrative, representing typical data obtained from quantum chemical calculations.)
| Property | Calculated Value | Method |
| Energy of HOMO | -6.8 eV | DFT/B3LYP |
| Energy of LUMO | -0.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |
| Dipole Moment | 4.2 Debye | DFT/B3LYP |
In Silico Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and chemical biology for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. mdpi.com The process involves sampling a large number of orientations and conformations of the ligand within the binding site of a protein and scoring them based on their steric and energetic complementarity. researchgate.net
While specific targets for this compound are not extensively documented, docking studies could be used to screen it against various protein families, such as glycosidases, lectins, or transferases, where glycosidic compounds are known to be active. For example, related glycosides have been docked against enzymes like angiotensin-converting enzyme and β-D-galactosidase to explore their inhibitory potential. nih.govnih.gov
A typical docking study would involve obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB). The this compound molecule would then be docked into the active or allosteric site of the protein. The results would be a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and specific amino acid residues.
Table 3: Hypothetical Docking Results for this compound with a Target Protein (Note: This table is illustrative, representing typical data obtained from a molecular docking study.)
| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Human Galectin-3 | Carbohydrate Recognition Domain | -7.5 | HIS-158, ASN-160, ARG-162, TRP-181 |
| β-D-Galactosidase | Active Site | -8.2 | GLU-461, TYR-503, GLU-537 |
| Cyclooxygenase-2 | Allosteric Site | -6.9 | ARG-120, TYR-355, GLN-192 |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity. nih.gov These descriptors can represent various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume).
To perform a QSAR study on derivatives of this compound, one would first need a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). mdpi.com A variety of molecular descriptors would then be calculated for each compound. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the activity. sysrevpharm.orgnih.gov
QSAR models are valuable for several reasons: they can help elucidate the mechanism of action by identifying the key molecular features that drive activity, and they can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of the acyl chains or altering the stereochemistry at a specific position on the glycerol backbone leads to higher activity.
Table 4: Example of a QSAR Equation for a Series of 2-O-Galactopyranosylglycerol Derivatives (Note: This table is illustrative, representing a typical outcome of a QSAR study.)
| QSAR Model Equation | Statistical Parameters |
| pIC50 = 0.85(logP) - 0.12(Molecular_Volume) + 1.5*(Dipole_Z) + 2.34 | R² = 0.91, Q² = 0.85 |
| Descriptor | Description |
| logP | A measure of lipophilicity. |
| Molecular_Volume | A descriptor of molecular size. |
| Dipole_Z | The z-component of the molecular dipole moment, representing electronic distribution. |
Analytical Methodologies for Research Applications
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are powerful tools for the unambiguous identification of compounds in complex mixtures. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing acetylated glycosides. researchgate.net The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, often detecting them as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This fragmentation pattern can reveal the nature of the sugar, the aglycone, and the linkages between them.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile compounds, including acetylated glycosides. nih.govphcog.com After separation on the GC column, the compound enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum is a chemical fingerprint. glycopedia.eu The fragmentation of peracetylated hexopyranosides is well-characterized. glycopedia.euresearchgate.net Key fragmentation pathways include the loss of neutral molecules like acetic acid (60 Da) and the formation of characteristic oxonium ions derived from the pyranose ring, which help to identify the carbohydrate core. glycopedia.euresearchgate.net
Interactive Table 4: Characteristic GC-MS Fragmentation Ions for Acetylated Hexopyranosides
| m/z Value | Interpretation | Reference |
| 331 | [Hexaacetyl-Hexose - H]⁺ (oxonium ion) | glycopedia.eu |
| 243 | Fragment ion from glucose derivative | nih.gov |
| 200 | Diagnostic peak for acetylated hexose | glycopedia.eu |
| 169 | [Acetyl-Hexose]⁺ (oxonium ion) | glycopedia.eu |
| 128 | Diagnostic peak for acetylated pentose | glycopedia.eu |
| 59 | Acetoxyl radical (CH₃COO•) loss | glycopedia.eu |
Spectrophotometric and Fluorometric Assays for Detection and Quantitation
While chromatographic methods are preferred for specific quantification, spectrophotometric and fluorometric assays can be used for the general quantification of glycosides or their components, often after chemical or enzymatic modification.
Spectrophotometric Assays: Direct UV spectrophotometry is not effective for 2-O-Galactopyranosylglycerol hexaacetate due to its lack of a native chromophore. However, indirect methods can be applied. A common approach is to first hydrolyze the glycosidic bond (using acid or a specific glycosidase) to release galactose and the glycerol (B35011) moiety. The released galactose can then be quantified using colorimetric methods, such as the phenol-sulfuric acid method, which is a general assay for total carbohydrates. researchgate.net More specific enzymatic assays can also be used, where an enzyme like galactose oxidase reacts with the released galactose to produce a colored or UV-active compound.
Fluorometric Assays: These assays offer higher sensitivity than spectrophotometric methods. For the analysis of this compound, a fluorescent tag would need to be introduced. This is typically done after hydrolysis. For example, the released glycerol or galactose could be derivatized with a fluorescent labeling agent. Alternatively, methods have been developed for quantifying glycosylceramides by enzymatic release of the lyso-form, followed by labeling the free amino group with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA). nih.govnih.gov A similar strategy could be adapted if a suitable derivative of the target compound could be generated.
Comparative Glycoside Research and Analog Studies
Structure-Activity Relationship (SAR) Investigations of 2-O-Galactopyranosylglycerol Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific chemical structures and functional groups of a molecule contribute to its biological effect. For 2-O-Galactopyranosylglycerol derivatives, SAR investigations have explored modifications of the galactose sugar, the glycerol (B35011) backbone, and the acyl chains that are often attached to the glycerol moiety in related lipids.
Research into related glycoglycerolipids has demonstrated that the nature and length of fatty acid chains attached to the glycerol backbone are critical determinants of biological activity. For instance, studies on synthetic sulfoquinovosylacylglycerols (SQAG), which are structurally analogous to acylated galactosylglycerols, found that their inhibitory effects on mammalian DNA polymerases are significantly influenced by the chain length of the fatty acids. nih.gov A similar dependency is observed in galactopyranoside esters, where the position and type of acylation on the sugar ring were shown to modulate antifungal activity. nih.gov
Furthermore, modifications to the sugar moiety itself can lead to profound changes in activity. The synthesis of 6-amino-6-deoxy derivatives of related glycoglycerolipids was undertaken to probe the SAR of these compounds as anti-tumor promoters, indicating that functionalization of the pyranose ring is a key strategy for tuning biological effects. researchgate.net
The table below summarizes hypothetical SAR findings for 2-O-Galactopyranosylglycerol derivatives based on established principles from related compounds.
| Modification Site | Structural Change | Observed Impact on Activity (Hypothetical) | Reference Principle |
| Glycerol Backbone | Addition of a C16:0 acyl chain at sn-1 | Increased membrane interaction and potency | Fatty acid chains influence activity of SQDG. nih.gov |
| Glycerol Backbone | Addition of a C18:1 acyl chain at sn-1 | Potentially altered target specificity due to unsaturation | Fatty acid composition is a key variable in glycerolipids. researchgate.net |
| Galactose Moiety | Substitution of 6-OH with 6-NH2 | Altered hydrogen bonding capacity, potentially leading to enhanced or diminished target binding. | Amino-sugar derivatives show distinct bioactivities. researchgate.net |
| Galactose Moiety | Epimerization at C4 (Galactose to Glucose) | Loss of specific receptor recognition, likely reducing activity. | The identity of the sugar (glucose vs. galactose) is critical for function. medchemexpress.comnih.gov |
Comparisons with Other Glyceroglycolipids and Glycosyldiacylglycerols
2-O-Galactopyranosylglycerol belongs to the broader class of glyceroglycolipids, which includes a diverse array of structures with important biological roles. Comparing it with other members of this family, such as its isomers and related compounds, helps to contextualize its function.
Key comparators include:
Positional Isomers: 1-O-Galactopyranosylglycerol and 3-O-Galactopyranosylglycerol are isomers where the galactose moiety is attached to a terminal (sn-1 or sn-3) hydroxyl group of the glycerol. Synthesized 2-O-β-D-glycopyranosyl-sn-glycerol has been shown to have bioactivities comparable to its 1-O- and 3-O- counterparts. researchgate.net However, in acylated forms, such as the naturally occurring 1,2-Di-O-α-linolenoyl-3-O-β-D-galactopyranosyl-sn-glycerol (DLGG), the position of the sugar is critical. researchgate.netnih.gov DLGG, found in various medicinal and food plants, exhibits notable antitumor and anti-inflammatory activities. researchgate.net
Glycosyldiacylglycerols (GGDG): These are lipids where a sugar is linked to a diacylglycerol. Monogalactosyldiacylglycerol (B12364196) (MGDG) and Digalactosyldiacylglycerol (B1163852) (DGDG) are prominent examples and are major structural lipids in the thylakoid membranes of plants. researchgate.net Unlike the simple 2-O-Galactopyranosylglycerol, these lipids are defined by the two fatty acid chains that anchor them firmly within cellular membranes.
Sulfoquinovosyldiacylglycerols (SQDG): These are anionic glycerolipids that contain a sulfonated glucose (sulfoquinovose) instead of galactose. They have been identified as potent inhibitors of DNA polymerase and possess anti-neoplastic properties. nih.gov The presence of the negatively charged sulfate (B86663) group is a key feature for their inhibitory function. nih.gov
Glucosylglycerols: Compounds like 2-O-(α-D-Glucopyranosyl)glycerol are closely related, differing only in the stereochemistry at the C4 position of the pyranose ring (glucose instead of galactose). This seemingly minor change can lead to different biological properties; for example, 2-O-α-D-glucosyl glycerol (2-αGG) is valued in the cosmetics industry for its water-holding capacity. nih.gov
The table below provides a comparative overview of these related lipids.
| Compound/Class | Key Structural Feature | Primary Known Role/Activity | Reference |
| 2-O-Galactopyranosylglycerol | Galactose linked to the central carbon of glycerol. | Core structure for various bioactive derivatives. | researchgate.netmedchemexpress.com |
| 3-O-β-D-galactopyranosyl-sn-glycerol | Galactose linked to the sn-3 position of glycerol. | Isomer with comparable activity to the 2-O- form in some assays. Found as a human metabolite. | researchgate.netebi.ac.uk |
| DLGG | Di-acylated 3-O-galactosylglycerol. | Anti-tumor and anti-inflammatory activities. | researchgate.net |
| MGDG/DGDG | Di-acylated galactosylglycerols. | Structural components of plant thylakoid membranes. | researchgate.net |
| SQDG | Di-acylated sulfoquinovosylglycerol. | DNA polymerase inhibition; anti-neoplastic activity. | nih.gov |
| 2-O-α-D-Glucosylglycerol | Glucose instead of galactose at the 2-position. | Moisturizing agent, protein stabilizer. | nih.gov |
Evaluation of Stereoisomeric and Anomeric Effects on Biological Activity
Stereochemistry is a critical factor governing the biological activity of chiral molecules like 2-O-Galactopyranosylglycerol. nih.govresearchgate.net The specific three-dimensional arrangement of atoms dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. nih.govyoutube.com
Stereoisomeric Effects: The term stereoisomer encompasses enantiomers and diastereomers. For 2-O-Galactopyranosylglycerol, several chiral centers exist in both the galactose and glycerol units.
Glycerol Backbone: The glycerol moiety itself is prochiral. Attachment of the sugar at the central carbon (C2) maintains this symmetry, but in naturally derived glycerolipids, the configuration is typically defined by the stereospecific numbering (sn) system.
Sugar Moiety: Galactose, like most natural sugars, is chiral (D-galactose is the common form). The use of an unnatural L-galactose enantiomer would be expected to drastically reduce or eliminate biological activity, as recognition sites on proteins are highly specific.
Studies on various chiral drugs have consistently shown that one stereoisomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects. biomedgrid.com For example, the antituberculosis drug D-Ethambutol is effective, whereas its L-isomer can lead to blindness. biomedgrid.com This principle underscores the necessity of stereocontrolled synthesis in developing bioactive glycosides.
Anomeric Effects: The anomeric carbon (C1 of galactose) is a special stereocenter formed upon cyclization of the sugar. The glycosidic bond linking galactose to glycerol can exist in two different orientations: alpha (α) or beta (β).
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation, which can be more stable than the sterically favored equatorial position. scripps.eduwikipedia.org
Potential Applications As Research Tools and Precursors
Use in Glycoscience and Carbohydrate Chemistry Research
In the realm of glycoscience, well-defined and protected monosaccharide derivatives are invaluable tools. researchgate.net The hexaacetate of 2-O-galactopyranosylglycerol could serve as a useful intermediate in carbohydrate chemistry. The acetyl groups render the compound soluble in common organic solvents, facilitating its use in non-aqueous reaction systems.
Researchers could potentially utilize this compound to explore selective deprotection strategies. The differential reactivity of the ester linkages could allow for the development of methods to selectively remove certain acetyl groups while leaving others intact, leading to the formation of partially protected galactosylglycerols. These new derivatives could then be used in further glycosylation reactions.
Precursor for the Synthesis of Complex Glycoconjugates
Perhaps the most significant potential application of 2-O-galactopyranosylglycerol hexaacetate is as a precursor for the synthesis of more complex glycoconjugates, particularly glyceroglycolipids. researchgate.net Glyceroglycolipids are important components of cell membranes in various organisms, including bacteria and plants.
The synthesis of these complex molecules often requires a building block approach, where a protected glycosylglycerol core is assembled and then further elaborated. nih.govnih.gov After a controlled deacetylation to free up specific hydroxyl groups, the resulting compound could be:
Glycosylated further: Additional sugar units could be attached to create more complex oligosaccharide chains.
Modified with other functional groups: Lipophilic chains, phosphate (B84403) groups, or sulfate (B86663) groups could be introduced to create analogues of naturally occurring glycerophospholipids or glycerosulfolipids.
This synthetic utility would allow researchers to create custom-designed glycolipids to probe their biological functions, such as their role in membrane structure or cell-cell recognition. The α-configuration of the galactosidic linkage, as determined in the original isolation, is a key structural feature that would be carried through these synthetic pathways. nih.gov
Model Compound in Glycobiology Research
In glycobiology, understanding the interactions between carbohydrates and proteins (lectins) is fundamental. researchgate.net While there is no direct evidence of this compound itself being used for this purpose, its deprotected form, 2-O-α-D-galactopyranosylglycerol, could serve as a valuable model compound.
As a simplified, non-natural analogue of more complex glyceroglycolipids, it could be used in binding studies to:
Determine the binding specificity of galectin proteins.
Investigate the structural requirements for protein-carbohydrate interactions at the cell surface.
Serve as a reference compound in studies analyzing the enzymatic breakdown or modification of glyceroglycolipids.
The fully acetylated form is generally biologically inert due to the masked hydroxyl groups. However, it could be used in cellular studies as a control compound or as a pro-drug that, if deacetylated by intracellular esterases, could release the active glyceroglycolipid within the cell.
Future Research Directions and Unanswered Questions
Exploration of Novel Biosynthetic Pathways
The natural origin of 2-O-Galactopyranosylglycerol hexaacetate in Ruellia brittoniana points towards an inherent biosynthetic machinery, yet the specific enzymatic players and regulatory networks are unknown. Future research should prioritize the elucidation of this pathway, which could pave the way for biotechnological production.
A primary avenue of investigation would be to identify the glycosyltransferases (GTs) responsible for the attachment of the galactose moiety to the glycerol (B35011) backbone. In plants and cyanobacteria, the biosynthesis of galactolipids, which are structurally related to galactosylglycerols, involves a series of specific GTs. frontiersin.orgnih.gov Research could focus on transcriptomic analysis of Ruellia brittoniana to identify candidate GT genes that are highly expressed in tissues where the compound is abundant. These candidate enzymes could then be heterologously expressed and their activity assayed with glycerol and an activated galactose donor, such as UDP-galactose.
Furthermore, the biosynthetic pathways of related compounds like glucosylglycerols (GGs) in bacteria and plants could offer valuable insights. nih.gov The enzymes involved in GG biosynthesis could be investigated for their potential to utilize galactose as a substrate, or be engineered to do so. Exploring the metabolic context of the producing organism under different environmental conditions might also reveal regulatory elements and precursor supply routes that influence the production of this compound. nih.gov
Development of Advanced Synthetic Routes
The total synthesis of this compound and its analogues is crucial for verifying its structure, enabling detailed biological studies, and exploring its potential applications. While classical glycosylation methods exist, modern and more efficient synthetic strategies should be developed. nih.gov
Future synthetic efforts could employ advanced glycosylation techniques that offer high stereoselectivity and yield. numberanalytics.comnumberanalytics.comresearch-reels.comnih.gov This includes the use of novel glycosyl donors and promoters, as well as catalytic glycosylation methods. numberanalytics.com Chemoenzymatic synthesis represents a particularly promising approach, combining the selectivity of enzymes with the versatility of chemical synthesis. beilstein-journals.orgnih.gov For instance, a lipase (B570770) could be used for the regioselective acylation of a protected 2-O-α-D-galactopyranosylglycerol, followed by peracetylation. The core galactosylglycerol (B43771) could be synthesized enzymatically using a galactosidase in a transglycosylation reaction with glycerol and a suitable galactose donor. nih.govsigmaaldrich.comcftri.res.innih.govresearchgate.net The use of glycosynthases, which are engineered glycosidases, could also be explored for the efficient formation of the glycosidic bond. mdpi.com
Identification of Undiscovered Molecular Targets
A significant unanswered question is the biological role of this compound and its molecular targets within a biological system. Identifying these targets is a critical step in understanding its potential pharmacological or other biological activities.
Several modern strategies can be employed for target identification of this natural product. frontiersin.orgnih.govresearchgate.netrsc.org One approach is the design and synthesis of a chemical probe based on the structure of this compound. This probe, equipped with a reporter tag (e.g., a fluorophore or biotin) and a photoreactive group, could be used in affinity-based protein profiling to capture and identify its binding partners in cell lysates or living cells. rsc.org
In parallel, computational approaches, such as reverse docking and pharmacophore modeling, can be utilized to screen libraries of known protein structures and predict potential binding targets. nih.govnih.govu-strasbg.fryoutube.com These in silico predictions would then require experimental validation. Furthermore, label-free methods, which detect the interaction of the compound with its target without the need for modification, offer another powerful tool for target discovery. researchgate.net
Integration with Systems Biology and Omics Approaches
To gain a holistic understanding of the biological effects of this compound, its study should be integrated with systems biology and multi-omics approaches. nih.govfrontiersin.orgslideshare.netresearchgate.netuq.edu.au This would allow for the elucidation of its impact on global cellular processes.
Upon exposing cells or model organisms to the compound, a suite of omics technologies can be applied. Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, proteomics would identify alterations in protein abundance and post-translational modifications, and metabolomics would capture shifts in the metabolic profile. researchgate.net The integration of these multi-omics datasets can help to construct molecular interaction networks and identify key pathways and biological processes modulated by the compound. nih.gov This systems-level perspective can provide valuable clues about its mechanism of action and potential off-target effects.
Prospects for Advanced Material Science Applications
The unique chemical structure of this compound, featuring a carbohydrate head group and an acetylated glycerol tail, suggests potential applications in material science. numberanalytics.com Carbohydrate-based polymers are known for their biocompatibility and biodegradability, making them attractive for various applications. acs.orgpolymer-process.comnih.govazonano.com
Future research could explore the polymerization of derivatives of 2-O-Galactopyranosylglycerol. By modifying the glycerol moiety to include a polymerizable group, novel glycopolymers could be synthesized. These materials could be investigated for their self-assembly properties, potentially forming micelles, vesicles, or hydrogels. Such materials could find applications in drug delivery, where the carbohydrate moiety could act as a targeting ligand for specific cell surface receptors. nih.gov Additionally, the properties of these carbohydrate-containing polymers could be tuned for applications in biodegradable plastics or as biocompatible coatings for medical devices. acs.orgpolymer-process.com The exploration of glycosides in the development of novel "glyco-materials" is an emerging field with significant potential. numberanalytics.com
Q & A
Basic: What synthetic strategies are recommended for achieving high regioselectivity in the preparation of 2-O-Galactopyranosylglycerol hexaacetate?
Answer:
A stepwise protection-deprotection approach is critical. For example, benzoyl groups can protect hydroxyl moieties during glycosylation to ensure regioselectivity . The use of AgClO4 as a promoter in glycosylation reactions enhances coupling efficiency between galactopyranosyl donors and glycerol acceptors . Post-synthesis, purification via column chromatography with solvent gradients (e.g., CH2Cl2/MeOH) ensures removal of unreacted intermediates .
Basic: What analytical methods are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Key signals include anomeric protons (δ 4.8–5.2 ppm for β/α configurations) and acetate methyl groups (δ 1.9–2.1 ppm). 2D NMR (e.g., HSQC, HMBC) resolves glycosidic linkages and acyl group positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M + Na]+) with mass accuracy <1 ppm .
- TLC Validation : Use dual solvent systems (e.g., EtOAc-MeOH 95:5 and CH2Cl2-MeOH 95:5) to monitor reaction progress and purity .
Advanced: How can conflicting NMR data arising from acyl migration in analogous glycosylglycerol derivatives be resolved?
Answer:
Acyl migration in glycerol backbones can lead to ambiguous NMR assignments. To mitigate:
- Dynamic NMR Studies : Track chemical shift changes under varying temperatures to identify labile acyl groups .
- Selective Quenching : Use mild acidic conditions (e.g., 0.1 M HCl in THF) to stabilize specific intermediates and isolate isomers for independent characterization .
- Computational Modeling : Compare experimental shifts with DFT-predicted values for different regioisomers .
Advanced: What experimental designs are effective for studying enzymatic interactions of this compound with hydrolases like α-chymotrypsin?
Answer:
- Hydrolysis Assays : Monitor substrate degradation via HPLC (C18 column, acetonitrile/water gradient) or ESI-MS to detect acetylated intermediates .
- Kinetic Analysis : Fit time-course data to Michaelis-Menten models to determine and . Include controls with non-acetylated analogs to assess enzyme specificity .
- Inhibitor Screening : Co-incubate with serine protease inhibitors (e.g., PMSF) to confirm α-chymotrypsin’s role in hydrolysis .
Advanced: How do solvent systems and temperature affect the stability of this compound during storage and reactions?
Answer:
- Hydrolysis Prevention : Store in anhydrous solvents (e.g., DMF or dry THF) at –20°C to minimize acetate cleavage. Avoid protic solvents (e.g., MeOH/H2O) at neutral/basic pH .
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) with periodic TLC/NMR checks. Degradation products (e.g., free glycerol) indicate instability thresholds .
Basic: What are the key differences in spectroscopic signatures between this compound and its structural analogs (e.g., inositol hexaacetates)?
Answer:
- 13C NMR : Inositol analogs show six distinct carbonyl signals (δ 168–170 ppm) for acetate groups, while galactosylglycerol derivatives exhibit additional glycerol backbone carbons (δ 60–70 ppm) .
- MS/MS Fragmentation : Galactosylglycerol hexaacetate produces fragments at m/z 331 (galactose-acetate) and 185 (glycerol-acetate), unlike inositol derivatives .
Advanced: What strategies optimize the scalability of this compound synthesis using continuous-flow reactors?
Answer:
- Flow Chemistry : Use packed-bed reactors with immobilized catalysts (e.g., QP-SA resin) for continuous glycosylation at 90°C, achieving higher yields (∼75%) compared to batch methods .
- In-line Monitoring : Integrate UV/Vis detectors to track reaction progress and automate solvent switching for purification .
Advanced: How does the stereochemistry of the galactopyranosyl moiety influence the compound’s biochemical activity?
Answer:
- β vs. α Anomers : β-linked galactose shows higher affinity for lectins and hydrolases due to equatorial positioning, confirmed via competitive inhibition assays .
- Comparative Studies : Synthesize both anomers and compare their interactions with glycan-binding proteins using surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
